molecular formula C20H17ClN4O2S B2684104 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 331841-66-8

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2684104
CAS RN: 331841-66-8
M. Wt: 412.89
InChI Key: JZTHMWXLKMOZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a purine-based compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific manner.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, studies have shown that this compound can inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit angiogenesis (the formation of new blood vessels). In neurological disorders, this compound has been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione in lab experiments is its specificity. This compound has been shown to interact with specific enzymes and proteins, which makes it a valuable tool for studying various cellular processes. Additionally, this compound has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione. One area of research is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves a series of chemical reactions. The first step involves the reaction of 2-chlorobenzyl mercaptan with 7-benzyl-3-methylxanthine to form 7-benzyl-8-(2-chloro-benzylsulfanyl)-3-methylxanthine. This intermediate is then oxidized to form 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

331841-66-8

Product Name

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.89

IUPAC Name

7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-3-2-4-8-13)20(22-17)28-12-14-9-5-6-10-15(14)21/h2-10H,11-12H2,1H3,(H,23,26,27)

InChI Key

JZTHMWXLKMOZPE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.